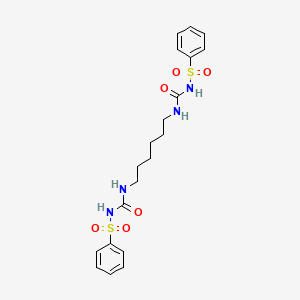
Sulfane;dodecaborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfane;dodecaborate: is a compound that consists of a sulfane group and a dodecaborate anion. The dodecaborate anion, [B₁₂H₁₂]²⁻, is a borane with an icosahedral arrangement of 12 boron atoms, each attached to a hydrogen atom . This compound is known for its unique structural and chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The dodecaborate anion can be synthesized through several methods. One common approach involves the reaction of sodium borohydride with boron trifluoride etherate to form a triborate anion, which is then pyrolyzed to yield the dodecaborate anion . The reaction conditions typically involve high temperatures and the use of organic solvents like benzene.
Industrial Production Methods: Industrial production of dodecaborate compounds often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Dodecaborate compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the dodecaborate anion can be hydroxylated with hydrogen peroxide to form hydroxylated derivatives . It can also undergo halogenation, where hydrogen atoms are replaced by halogens under specific conditions .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for hydroxylation and halogens like chlorine or bromine for halogenation. The reactions often require catalysts and specific solvents to proceed efficiently .
Major Products: The major products formed from these reactions include hydroxylated and halogenated derivatives of the dodecaborate anion.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, dodecaborate compounds are used as building blocks for the synthesis of complex molecules. Their unique structure allows for the creation of novel materials with specific properties .
Biology and Medicine: In biology and medicine, dodecaborate compounds have been explored for their potential use in drug delivery systems and as therapeutic agents. Their ability to interact with biological membranes and transport molecules across them makes them valuable in these fields .
Industry: In industry, dodecaborate compounds are used in the production of high-performance materials, such as supercapacitors. Their unique electronic properties make them suitable for use in energy storage devices .
Mecanismo De Acción
The mechanism of action of dodecaborate compounds involves their interaction with molecular targets and pathways. For example, their ability to form stable complexes with various molecules allows them to act as carriers for drug delivery . Additionally, their unique electronic properties enable them to participate in redox reactions, making them useful in energy storage applications .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to dodecaborate include other boron hydride clusters like decaborane and carboranes. These compounds share some structural similarities but differ in their chemical properties and applications .
Uniqueness: Dodecaborate compounds are unique due to their icosahedral structure and the ability to form stable complexes with a wide range of molecules. This makes them versatile and valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
B12H2O36S-36 |
|---|---|
Peso molecular |
739.8 g/mol |
Nombre IUPAC |
sulfane;dodecaborate |
InChI |
InChI=1S/12BO3.H2S/c12*2-1(3)4;/h;;;;;;;;;;;;1H2/q12*-3; |
Clave InChI |
LPVHMSAIFIVVKF-UHFFFAOYSA-N |
SMILES canónico |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


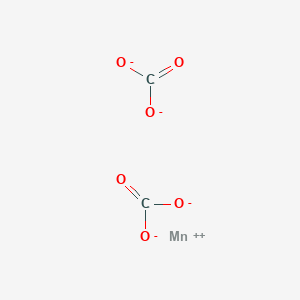

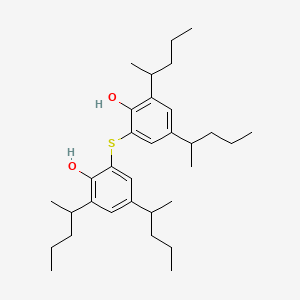

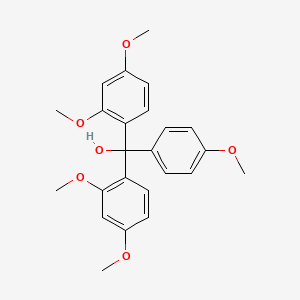
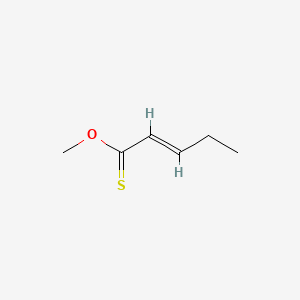
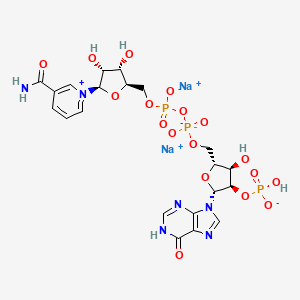
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol](/img/structure/B13772433.png)

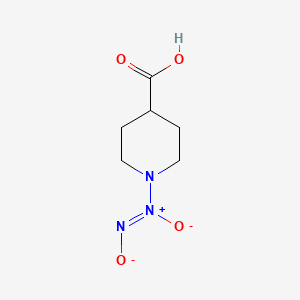

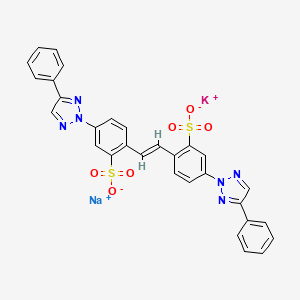
![tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13772459.png)
